4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoroindole, which is commercially available or can be synthesized from indole through electrophilic fluorination.
Formation of the Intermediate: The 5-fluoroindole undergoes a Friedel-Crafts acylation reaction with succinic anhydride to form this compound.
Reaction Conditions: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-fluoroindole and succinic anhydride are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(5-fluoro-1H-indol-3-yl)-4-hydroxybutanoic acid.
Substitution: Formation of 4-(5-substituted-1H-indol-3-yl)-4-oxobutanoic acid derivatives.
Scientific Research Applications
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid can be compared with other indole derivatives:
Similar Compounds: Examples include 5-fluoroindole-3-acetic acid and 5-fluoroindole-3-carboxylic acid.
Uniqueness: The presence of the butanoic acid moiety and the specific substitution pattern on the indole ring make it unique compared to other indole derivatives.
Properties
Molecular Formula |
C12H10FNO3 |
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Molecular Weight |
235.21 g/mol |
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H10FNO3/c13-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-12(16)17/h1-2,5-6,14H,3-4H2,(H,16,17) |
InChI Key |
VUWQFEKCCFNURD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(=O)CCC(=O)O |
Origin of Product |
United States |
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